N-Methyl-N,2,3,4,6-pentanitro-aniline

Description

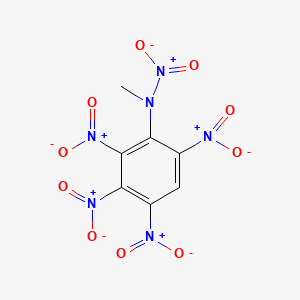

N-Methyl-N,2,3,4,6-pentanitro-aniline is a high-energy nitroaromatic compound characterized by a methyl group attached to the nitrogen atom of an aniline backbone and five nitro (-NO₂) groups substituted at the 2-, 3-, 4-, 6-, and N-positions. For instance, tetryl (N-Methyl-N,2,4,6-tetranitro-aniline), a closely related compound, is a known explosive with a melting point of 128.5–129.4°C and is synthesized via nitration of dimethylaniline . The pentanitro variant likely exhibits enhanced explosive sensitivity and detonation velocity due to its higher nitrogen-oxygen content, though its synthesis and stability data remain speculative without explicit references.

Properties

IUPAC Name |

N-methyl-N-(2,3,4,6-tetranitrophenyl)nitramide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N6O10/c1-8(13(22)23)5-3(9(14)15)2-4(10(16)17)6(11(18)19)7(5)12(20)21/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXCZVOHPIXTGGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N6O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-Methyl-N,2,3,4,6-pentanitro-aniline typically involves the nitration of N-methylanilineIndustrial production methods may involve the use of mixed acid nitration, where a combination of concentrated nitric acid and sulfuric acid is used as the nitrating agent .

Chemical Reactions Analysis

N-Methyl-N,2,3,4,6-pentanitro-aniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different nitro derivatives.

Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: Electrophilic substitution reactions can occur, where nitro groups can be replaced by other substituents under specific conditions.

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

N-Methyl-N,2,3,4,6-pentanitro-aniline has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of other high-energy materials and explosives.

Biology: Studies may explore its potential effects on biological systems, although its high reactivity and toxicity limit its direct biological applications.

Medicine: Research may investigate its potential use in drug development, particularly in the design of compounds with specific energetic properties.

Industry: It is used in the production of explosives and propellants due to its high energy content.

Mechanism of Action

The mechanism by which N-Methyl-N,2,3,4,6-pentanitro-aniline exerts its effects involves the release of a significant amount of energy upon decomposition. The molecular targets and pathways involved include the breaking of nitrogen-oxygen bonds, leading to the formation of nitrogen gas and other byproducts. This rapid decomposition and energy release make it suitable for use in high-energy applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

Below is a comparative analysis of N-Methyl-N,2,3,4,6-pentanitro-aniline and its analogs:

*Estimated based on molecular analogs.

Explosive and Reactive Properties

- Tetryl : Detonation velocity ~7,570 m/s; sensitive to friction and shock. Classified as a secondary explosive .

- Hypothetical Pentanitro Derivative : Expected to have higher detonation velocity (>8,000 m/s) but extreme sensitivity, likely requiring stabilization for practical use .

- Tetranitroaniline (TNA) : Listed in CAMEO Chemicals as a high explosive (2,3,4,6-tetranitroaniline) with regulatory warnings for spontaneous combustion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.